molecular formula C12H19NO B13760094 2-(Butylamino)-1-phenylethanol CAS No. 6273-86-5

2-(Butylamino)-1-phenylethanol

Cat. No.: B13760094
CAS No.: 6273-86-5
M. Wt: 193.28 g/mol
InChI Key: PWMGSTNAUDACQV-UHFFFAOYSA-N
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Description

2-(Butylamino)-1-phenylethanol is an organic compound with the molecular formula C12H19NO. It is a secondary amine with a hydroxyl group attached to the phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butylamino)-1-phenylethanol can be achieved through several methods. One common approach involves the reaction of phenylethanol with butylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Butylamino)-1-phenylethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amines or alcohols.

Scientific Research Applications

2-(Butylamino)-1-phenylethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Butylamino)-1-phenylethanol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Butylamino)ethanol
  • 2-(Butylamino)ethanethiol
  • 2-(Butylamino)cinchomeronic dinitrile

Uniqueness

2-(Butylamino)-1-phenylethanol is unique due to its specific structure, which combines a phenyl ring with a butylamino group and a hydroxyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

6273-86-5

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

2-(butylamino)-1-phenylethanol

InChI

InChI=1S/C12H19NO/c1-2-3-9-13-10-12(14)11-7-5-4-6-8-11/h4-8,12-14H,2-3,9-10H2,1H3

InChI Key

PWMGSTNAUDACQV-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC(C1=CC=CC=C1)O

Origin of Product

United States

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